Cas no 1224598-12-2 (3-(4-methylsulfonylphenyl)-1H-pyridin-2-one)

3-(4-Methylsulfonylphenyl)-1H-pyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with a 4-methylsulfonylphenyl group. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing bioactive molecules. The methylsulfonyl moiety enhances solubility and may influence binding affinity in target interactions, while the pyridin-2-one ring offers versatility for further functionalization. Its well-defined chemical properties make it suitable for applications in drug discovery, especially in the design of enzyme inhibitors or receptor modulators. The compound’s stability and synthetic accessibility further support its use in exploratory and optimization studies.
3-(4-methylsulfonylphenyl)-1H-pyridin-2-one structure
1224598-12-2 structure
商品名:3-(4-methylsulfonylphenyl)-1H-pyridin-2-one
CAS番号:1224598-12-2
MF:C12H11NO3S
メガワット:249.286
MDL:MFCD18312415
CID:2617986
PubChem ID:20397090

3-(4-methylsulfonylphenyl)-1H-pyridin-2-one 化学的及び物理的性質

名前と識別子

    • 3-(4-methylsulfonylphenyl)-1H-pyridin-2-one
    • MFCD18312415
    • 3-[4-(Methanesulfonyl)phenyl]pyridin-2(1H)-one
    • 2-HYDROXY-3-(4-METHYLSULFONYLPHENYL)PYRIDINE
    • SCHEMBL3676931
    • 2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95%
    • 1224598-12-2
    • DTXSID10606739
    • MDL: MFCD18312415
    • インチ: InChI=1S/C12H11NO3S/c1-17(15,16)10-6-4-9(5-7-10)11-3-2-8-13-12(11)14/h2-8H,1H3,(H,13,14)
    • InChIKey: JVBHYKOFMUJNIQ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 249.04596439Da
  • どういたいしつりょう: 249.04596439Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 462
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 71.6Ų

3-(4-methylsulfonylphenyl)-1H-pyridin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB318098-5g
2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95%; .
1224598-12-2 95%
5g
€1159.00 2025-02-11
abcr
AB318098-5 g
2-Hydroxy-3-(4-methylsulfonylphenyl)pyridine, 95%; .
1224598-12-2 95%
5 g
€1,159.00 2023-07-19

3-(4-methylsulfonylphenyl)-1H-pyridin-2-one 関連文献

3-(4-methylsulfonylphenyl)-1H-pyridin-2-oneに関する追加情報

Professional Introduction to 3-(4-methylsulfonylphenyl)-1H-pyridin-2-one (CAS No: 1224598-12-2)

3-(4-methylsulfonylphenyl)-1H-pyridin-2-one, identified by the Chemical Abstracts Service Number (CAS No) 1224598-12-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic sulfonamide derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in medicinal chemistry and drug discovery. The compound’s unique structural features, including the presence of a pyridinone core substituted with a 4-methylsulfonylphenyl group, contribute to its distinctive chemical properties and reactivity, which are leveraged in various synthetic applications.

The pyridin-2-one moiety is a well-known pharmacophore in medicinal chemistry, often found in bioactive molecules targeting neurological and inflammatory diseases. The introduction of the 4-methylsulfonylphenyl group enhances the compound’s lipophilicity and electronic properties, which can influence its binding affinity to biological targets. This structural motif has been explored in the development of novel therapeutic agents, particularly those aimed at modulating enzyme activity and receptor interactions.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-(4-methylsulfonylphenyl)-1H-pyridin-2-one and biological targets. Studies suggest that this compound exhibits promising inhibitory activity against certain enzymes implicated in chronic inflammatory conditions. The sulfonamide group, a common feature in many bioactive molecules, plays a crucial role in mediating hydrogen bonding interactions with protein residues, thereby enhancing binding affinity. This has prompted researchers to investigate its potential as an intermediate in the synthesis of novel anti-inflammatory agents.

In addition to its pharmacological relevance, 3-(4-methylsulfonylphenyl)-1H-pyridin-2-one has been utilized as a key intermediate in multi-step organic syntheses. The presence of both the pyridinone and sulfonamide functionalities provides multiple sites for chemical modification, allowing for the exploration of diverse derivatives with tailored biological properties. Researchers have employed palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions to functionalize this scaffold, leading to the development of novel heterocyclic compounds with enhanced pharmacological profiles.

The compound’s stability under various reaction conditions has also been a focus of interest. Studies have demonstrated that 3-(4-methylsulfonylphenyl)-1H-pyridin-2-one retains its structural integrity under mild basic conditions, making it suitable for use in aqueous-based synthetic protocols. This stability is attributed to the robust nature of the pyridinone ring and the electron-withdrawing effect of the sulfonamide group, which minimizes unwanted side reactions. Such characteristics make it an attractive candidate for large-scale synthesis and industrial applications.

Recent clinical trials have highlighted the potential therapeutic applications of derivatives inspired by 3-(4-methylsulfonylphenyl)-1H-pyridin-2-one. Researchers have synthesized analogs with modified substitution patterns on the pyridinone core and sulfonamide group, aiming to optimize their pharmacokinetic properties. Preliminary results indicate that certain derivatives exhibit significant anti-inflammatory effects comparable to existing therapeutics but with improved selectivity and reduced side effects. These findings underscore the importance of 3-(4-methylsulfonylphenyl)-1H-pyridin-2-one as a scaffold for developing next-generation pharmaceutical agents.

The synthesis of 3-(4-methylsulfonylphenyl)-1H-pyridin-2-one itself presents interesting challenges due to its complex structure. Traditional synthetic routes involve multi-step sequences involving condensation reactions, sulfonylation, and cyclization steps. However, recent methodologies have focused on simplifying these processes through one-pot reactions or catalytic approaches that minimize intermediate isolation steps. Such innovations not only improve efficiency but also reduce waste generation, aligning with green chemistry principles.

The compound’s electronic properties have also been explored in material science applications. The combination of aromaticity from the phenyl ring and conjugation from the pyridinone system makes it a candidate for organic semiconductors or light-emitting diodes (OLEDs). Research is ongoing to evaluate its performance as an electron donor or acceptor in organic electronic devices, potentially opening new avenues for technological applications beyond pharmaceuticals.

In conclusion, 3-(4-methylsulfonylphenyl)-1H-pyridin-2-one (CAS No: 1224598-12-2) is a versatile compound with significant implications in pharmaceutical chemistry and material science. Its unique structural features enable diverse synthetic modifications and biological activities, making it a valuable scaffold for drug discovery efforts targeting neurological disorders and chronic inflammatory conditions. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a key intermediate in modern chemical synthesis.

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Amadis Chemical Company Limited
(CAS:1224598-12-2)3-(4-methylsulfonylphenyl)-1H-pyridin-2-one
A1166113
清らかである:99%
はかる:5g
価格 ($):687.0